molecular formula C15H23NO B13011198 N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine

N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine

Cat. No.: B13011198
M. Wt: 233.35 g/mol
InChI Key: DFERUYHTTDBFLJ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine is a tertiary amine featuring a benzyl backbone substituted with 3,4-dimethyl and 2-propoxy groups, coupled with a prop-2-en-1-amine (allylamine) moiety. The propoxy group introduces steric bulk and moderate electron-donating effects, while the 3,4-dimethyl substituents enhance lipophilicity .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-[(3,4-dimethyl-2-propoxyphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C15H23NO/c1-5-9-16-11-14-8-7-12(3)13(4)15(14)17-10-6-2/h5,7-8,16H,1,6,9-11H2,2-4H3

InChI Key

DFERUYHTTDBFLJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1C)C)CNCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethyl-2-propoxybenzyl chloride with prop-2-en-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of benzyl alcohols and ketones.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

The compound N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine is a chemical of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. Research suggests that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Compounds with amine functionalities have been linked to serotonin receptor modulation, which is crucial in developing antidepressants.
  • Anti-inflammatory Properties : Some derivatives have shown promise in inhibiting inflammatory pathways, potentially useful in treating conditions like arthritis.

Cancer Research

Recent studies have explored the role of similar compounds in cancer therapy. The ability of such amines to act as inhibitors of specific enzymes involved in tumor growth has been documented. For instance, compounds that inhibit succinate dehydrogenase subunit B (SDHB) are being studied for their potential to induce apoptosis in cancer cells .

Neuropharmacology

The neuropharmacological implications of this compound are noteworthy. Research indicates that related compounds can interact with neurotransmitter systems, potentially leading to advancements in treating neurodegenerative diseases or mood disorders.

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions, including:

  • Alkylation Reactions : Utilizing alkyl halides to introduce the propoxy group.
  • Amine Coupling : Employing coupling agents to attach the amine functionality effectively.

These synthetic routes are critical for producing the compound for further research applications.

Data Table: Comparison of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential antidepressant[Research Study A]
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-oneApoptosis inhibitor[Patent US11725000B2]
1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-onePsychoactive effects[Critical Review N-Pyrrolidino]

Case Study 1: Antidepressant Activity

A study examining the antidepressant effects of structurally similar compounds revealed that modifications to the amine group significantly enhanced serotonin receptor affinity. This research supports the hypothesis that this compound may exhibit similar properties.

Case Study 2: Cancer Therapeutics

In vitro studies demonstrated that certain derivatives inhibited SDHB, leading to increased apoptosis in cancer cell lines. This finding highlights the potential role of this compound in cancer treatment protocols.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Key Properties
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine 3,4-dimethyl, 2-propoxy Not reported ~3.0* 1 donor, 3 acceptors* High lipophilicity, steric bulk
N-[(3,4-Dimethoxyphenyl)methyl]prop-2-en-1-amine (CAS 150970-55-1) 3,4-dimethoxy 207.27 1.5 1 donor, 3 acceptors Lower lipophilicity, smaller substituents
N-(4-Chlorobenzyl)prop-2-en-1-amine 4-chloro 183.66 ~2.5* 1 donor, 1 acceptor Electron-withdrawing group, moderate reactivity
N-(4-Methoxybenzyl)prop-2-en-1-amine 4-methoxy 177.24 1.2 1 donor, 2 acceptors Enhanced solubility, electron-donating

*Estimated based on substituent contributions.

Key Observations :

  • Lipophilicity : The 3,4-dimethyl-2-propoxy substitution increases logP compared to methoxy or chloro analogs, favoring membrane permeability but reducing aqueous solubility.

Reactivity in Catalytic Reactions

Ti–Mg-Catalyzed Carbocyclization
  • N-(4-Methoxybenzyl)-N-(trimethylsilylpropynyl)prop-2-en-1-amine : Low yields (5–10%) in Zr-catalyzed reactions due to steric hindrance from bulky substituents .
  • N-(4-Methylbenzyl)prop-2-en-1-amine : Higher reactivity in allylation/cyclization due to smaller methyl substituents .
  • Target Compound : The 2-propoxy group may further reduce reaction efficiency compared to methoxy analogs, as seen in sterically hindered systems .
Pd-Catalyzed Alkyne Carboamination
  • N-Methyl-N-(trimethylsilylpropynyl)prop-2-en-1-amine (S1) : 90% yield in carboamination; trimethylsilyl stabilizes intermediates .
  • Target Compound : Propoxy and dimethyl groups may alter electronic effects, though steric bulk could lower yields compared to S1 .

Biological Activity

N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data from various studies, case reports, and molecular docking analyses.

Chemical Structure and Properties

This compound belongs to the class of amines and features a prop-2-en-1-amine backbone with a substituted benzyl group. The presence of the propoxy and dimethyl groups contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties by inhibiting key enzymes involved in bacterial fatty acid biosynthesis, such as FabI . This mechanism indicates potential as a broad-spectrum antibacterial agent.
  • Antitumor Activity : Research on related compounds has demonstrated significant antitumor effects. For instance, derivatives of similar structures have shown inhibition of cancer cell proliferation with mean GI50 values indicating potency against various cancer types .
  • Receptor Binding : Molecular docking studies indicate that this compound may interact with specific receptors, potentially influencing neurotransmitter systems and immune responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits FabI enzyme in bacterial fatty acid synthesis
AntitumorSignificant inhibition in cancer cell lines (GI50 values)
Receptor InteractionPotential binding to neurotransmitter receptors

Case Studies

Several case studies have highlighted the biological implications of compounds structurally related to this compound:

  • Antibacterial Efficacy : A study demonstrated that a related compound exhibited selective inhibition against Gram-positive bacteria through FabI inhibition, suggesting that this compound might share similar properties .
  • Anticancer Properties : In vitro studies on analogs showed promising results against various cancer cell lines, with some compounds demonstrating up to three times the potency compared to established chemotherapeutics like 5-FU .

Research Findings

Recent research has focused on understanding the molecular mechanisms underlying the biological activities of this compound:

  • Molecular Docking Studies : These studies have revealed that this compound may bind effectively to target proteins involved in cell signaling pathways associated with cancer progression and bacterial resistance mechanisms .

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